Perfluidone

Overview

Description

Perfluidone is a synthetic herbicide belonging to the sulfonanilide class of compounds. It is primarily used for pre-emergence control of various common weeds and grasses in crops such as tobacco, cotton, rice, sugar beet, soybeans, and spinach. The compound is known for its selective action, interfering with protein biosynthesis and cellular respiration in target plants .

Mechanism of Action

Target of Action

Perfluidone, also known as flamprop-m-methyl or SB 1528 , is a synthetic sulfonanilide herbicide . It primarily targets the protein biosynthesis and cellular respiration processes in plants . It is selective and acts via contact and root absorption .

Biochemical Pathways

This compound affects the biochemical pathways related to protein biosynthesis, cellular respiration, and photosynthesis . It is also suggested to interfere with the synthesis of VLCFAs . VLCFAs are crucial components of plant waxes and cuticle, and they play a significant role in plant development and stress responses.

Pharmacokinetics

It is known that this compound is a solid at room temperature and is soluble in water (at 20°c) to 600 ug/ml and soluble in aromatic and chlorinated hydrocarbon solvents .

Result of Action

This compound’s action results in the control of various common weeds and grasses in crops like flue-cured tobacco, cotton, rice, sugar beet, soybeans, and spinach . It is particularly effective against pests like Purple nutsedge (Cyperus esculentus), Yellow nutsedge (Cyperus rotundus), Foxtail, and Barnyardgrass .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. It will leach through wet, neutral, or slightly alkaline soils, with a tendency toward greater leaching in soils having low clay and organic matter . It is applied to the soil surface with ground equipment as a pre-emergence spray .

Biochemical Analysis

Biochemical Properties

Perfluidone interferes with protein biosynthesis and cellular respiration It interacts with enzymes and proteins involved in these processes, disrupting their normal function

Cellular Effects

This compound has been observed to have significant effects on various types of cells. In plants, it retards growth and causes necrotic spots to appear on the leaves . It also inhibits the mitotic indexes of plant roots

Molecular Mechanism

The molecular mechanism of this compound involves interference with protein biosynthesis and cellular respiration It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, cotton plants treated with this compound resumed normal growth within 11 days after removal of the herbicide, while yellow nutsedge plants remained stunted 18 days after removal . This suggests that this compound may have long-term effects on cellular function. Information on the product’s stability and degradation is currently limited.

Metabolic Pathways

It is known to interfere with protein biosynthesis and cellular respiration , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not yet fully known.

Transport and Distribution

This compound is absorbed and translocated within plants. Of the total absorbed by the plant, cotton and nutsedge translocated 20% and 30%, respectively, to the shoots

Preparation Methods

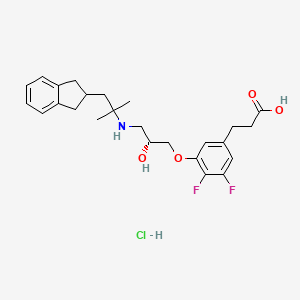

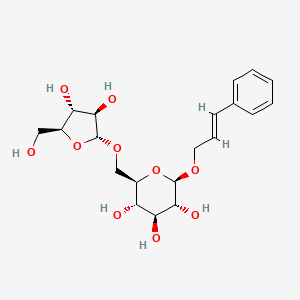

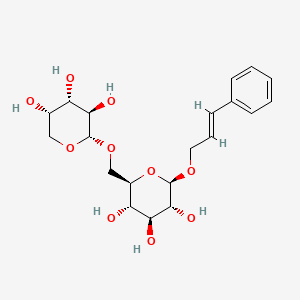

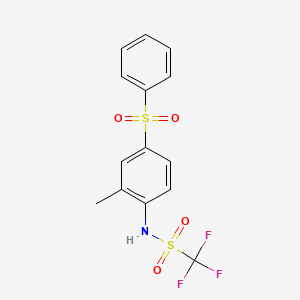

The synthesis of perfluidone involves several key steps. The primary synthetic route includes the reaction of 2-methyl-4-aminobenzenesulfonamide with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. This reaction yields N-[4-(benzenesulfonyl)-2-methylphenyl]-1,1,1-trifluoromethanesulfonamide, which is the active ingredient in this compound .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for agricultural use .

Chemical Reactions Analysis

Perfluidone undergoes several types of chemical reactions, including:

Photodecomposition: When exposed to ultraviolet irradiation, this compound is susceptible to photodecomposition, leading to the breakdown of the compound.

Adsorption: The compound’s adsorption to soil particles is influenced by soil pH and organic matter content.

Common reagents and conditions used in these reactions include ultraviolet light for photodecomposition and varying soil compositions for leaching and adsorption studies. The major products formed from these reactions are typically simpler organic compounds resulting from the breakdown of this compound .

Scientific Research Applications

Perfluidone has been extensively studied for its applications in agriculture, particularly in weed control. Its ability to selectively target specific weeds while leaving crops unharmed makes it a valuable tool for farmers. Additionally, research has explored its environmental impact, including its persistence and movement in soil .

In the field of chemistry, this compound serves as a model compound for studying the behavior of sulfonanilide herbicides. Its interactions with soil and environmental factors provide insights into the broader class of herbicides and their ecological effects .

Comparison with Similar Compounds

Perfluidone is unique among sulfonanilide herbicides due to its specific mode of action and selectivity. Similar compounds include:

Alachlor: Another pre-emergence herbicide used for controlling annual grasses and broadleaf weeds.

Picloram: A herbicide known for its persistence in soil and effectiveness against a wide range of weeds.

This compound’s unique properties, such as its selective action and specific inhibition of photosystem I, distinguish it from these similar compounds .

Properties

IUPAC Name |

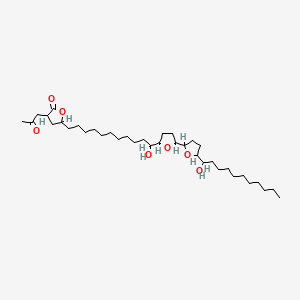

N-[4-(benzenesulfonyl)-2-methylphenyl]-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO4S2/c1-10-9-12(23(19,20)11-5-3-2-4-6-11)7-8-13(10)18-24(21,22)14(15,16)17/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTBVLXUSXVMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042267 | |

| Record name | Perfluidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37924-13-3 | |

| Record name | Perfluidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluidone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037924133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-N-(4-phenylsulphonyl-o-tolyl)methanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0F4LZ22B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does perfluidone affect plant growth?

A: this compound primarily acts as a growth retardant, disrupting normal plant development. Research suggests it may interfere with cell division and elongation, ultimately inhibiting shoot and root growth. [, , ]

Q2: Does this compound impact specific physiological processes in plants?

A: Studies show that this compound can inhibit the mitotic index in both cotton and yellow nutsedge roots, indicating its interference with cell division. Additionally, it has been observed to mimic cytokinin activity in purple nutsedge, leading to effects like breaking bud dormancy and inducing basal bulb formation. [, ]

Q3: Does this compound affect photosynthesis?

A: Research indicates that while this compound doesn't directly inhibit photosynthesis in isolated mesophyll cells, it can indirectly impact photosynthetic activity in whole plants by affecting overall plant growth and development. []

Q4: Does this compound affect enzyme activity in plants?

A: Yes, studies have shown that this compound can stimulate the activity of the IAA-oxidising enzyme system in lentil roots. This suggests a potential influence on plant hormone regulation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H12F3NO4S2, and its molecular weight is 391.4 g/mol.

Q6: How does this compound behave in soil?

A: this compound tends to leach through neutral and alkaline soils, particularly those with low clay and organic matter content. Leaching is reduced in acidic loamy sand compared to neutral or clay soils. []

Q7: What are the primary applications of this compound?

A: this compound is primarily used as a pre-emergence herbicide to control various annual and perennial weeds in rice paddy fields. [, , , , ]

Q8: How does the timing of this compound application affect its efficacy?

A: The timing of this compound application significantly influences its effectiveness on different weed species. The optimal application time for controlling specific weeds varies, highlighting the importance of considering weed emergence patterns. [, ]

Q9: Can this compound be used in combination with other herbicides?

A: Yes, this compound is often used in combination with other herbicides to broaden the weed control spectrum and potentially enhance efficacy. For instance, it exhibits synergistic effects when combined with bifenox. [, , ]

Q10: What is known about the toxicity of this compound to animals?

A10: While this document focuses on the scientific aspects of this compound and does not cover toxicity information, it's crucial to consult relevant safety data sheets and research for comprehensive toxicity data.

Q11: Does this compound have any known effects on non-target organisms?

A: Studies on the effects of this compound on mycorrhizal fungi, beneficial organisms in soil ecosystems, revealed varying sensitivities among different fungal species. While some growth inhibition was observed at high concentrations, the required levels were generally higher than those typically found in soil after normal application. []

Q12: How persistent is this compound in the environment?

A: this compound's persistence in the environment is influenced by factors like soil type, temperature, and microbial activity. Understanding its degradation pathways and rates is crucial for assessing its environmental impact. []

Q13: What analytical techniques are used to detect and quantify this compound?

A: Gas-liquid chromatography with electron capture detection is commonly employed for the sensitive detection and quantification of this compound residues in various matrices, such as rice grains and husks. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.